molecular formula C14H10F2N2 B1144149 3,3'-Difluorobenzaldazine CAS No. 15332-10-2

3,3'-Difluorobenzaldazine

Cat. No.: B1144149
CAS No.: 15332-10-2
M. Wt: 244.24 g/mol
InChI Key: YYMCVDNIIFNDJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluorobenzaldazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 3,3’-Difluorobenzaldazine are not extensively documented, the general approach involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Difluorobenzaldazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzaldazine oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3,3’-Difluorobenzaldazine has a wide range of applications in scientific research:

Mechanism of Action

3,3’-Difluorobenzaldazine exerts its effects by acting as a positive allosteric modulator of mGluR5. This means that it enhances the receptor’s response to its natural agonists, such as glutamate. The compound binds to a specific site on the receptor, distinct from the agonist binding site, and induces a conformational change that increases the receptor’s activity . This modulation of mGluR5 activity has implications for various neurological functions and disorders .

Biological Activity

3,3'-Difluorobenzaldazine (DFB) is a compound that has gained attention for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This article explores the biological activity of DFB, highlighting its mechanisms of action, experimental findings, and potential therapeutic implications.

DFB is characterized as an allosteric potentiator that enhances the effects of orthosteric agonists at mGluR5 without exhibiting intrinsic agonist activity itself. The compound operates by increasing the affinity and efficacy of agonists at the receptor, thereby amplifying their signaling pathways. Specifically, DFB has been shown to potentiate the action of agonists by 3 to 6-fold, with an effective concentration (EC50) ranging from 2 to 5.3 μM .

In Vitro Studies

In various in vitro studies, DFB was found to have significant effects on cellular signaling pathways involving mGluR5. For instance, it was demonstrated that DFB enhances the accumulation of inositol phosphates in astrocytes when stimulated with submaximal concentrations of orthosteric agonists . This modulation suggests that DFB could play a role in neuroprotective strategies or in conditions where glutamate signaling is dysregulated.

Comparative Studies

A comparative analysis with other allosteric modulators revealed that while DFB and compounds like CPPHA both target mGluR5, they may influence different signaling pathways. CPPHA, for example, was shown to potentiate NMDA receptor currents in hippocampal slices when combined with mGluR5 activation . The distinct mechanisms of these compounds underscore the complexity of allosteric modulation at glutamate receptors.

Neurodegenerative Diseases

Recent research has explored the implications of DFB in neurodegenerative disease models. In animal studies, administration of DFB was associated with improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease. These findings suggest potential therapeutic applications for DFB in enhancing synaptic plasticity and cognitive resilience .

Psychiatric Disorders

DFB's modulation of mGluR5 has also been investigated in the context of psychiatric disorders such as schizophrenia. Preclinical trials indicate that DFB may help restore normal glutamatergic signaling disrupted in these conditions, offering a promising avenue for treatment development .

Data Summary

Parameter Value
Compound Name This compound
Mechanism Positive Allosteric Modulator
Target Receptor mGluR5
Potentiation Factor 3 - 6 fold
EC50 Range 2 - 5.3 μM

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCVDNIIFNDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-10-2
Record name 3-Fluorobenzaldehyde 2-[(3-fluorophenyl)methylene]hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15332-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluorobenzaldazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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